

addressing batch-to-batch variability of CM-272

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Compound of Interest		
Compound Name:	CM-272	
Cat. No.:	B606737	Get Quote

Technical Support Center: CM-272

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **CM-272**. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CM-272 and what is its mechanism of action?

CM-272 is a potent and reversible dual inhibitor of the histone methyltransferase G9a (also known as EHMT2) and DNA methyltransferases (DNMTs).[1] It competitively inhibits G9a and the G9a-like protein (GLP), as well as DNMT1, DNMT3A, and DNMT3B.[1] This dual inhibition leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2) and DNA methylation (5mC), which in turn can reactivate tumor suppressor genes and induce apoptosis in cancer cells.[2][3]

Q2: What are the reported IC50 values for **CM-272**?

The half-maximal inhibitory concentration (IC50) of **CM-272** can vary depending on the target enzyme and the assay conditions. The following table summarizes a selection of reported IC50 values from the literature.



Target	IC50 (nM)
G9a	8
GLP	2
DNMT1	382
DNMT3A	85
DNMT3B	1200

Source: MedChemExpress

Q3: How should I store and handle CM-272?

For optimal stability, **CM-272** should be stored as a solid at -20°C. For preparing stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide for Batch-to-Batch Variability

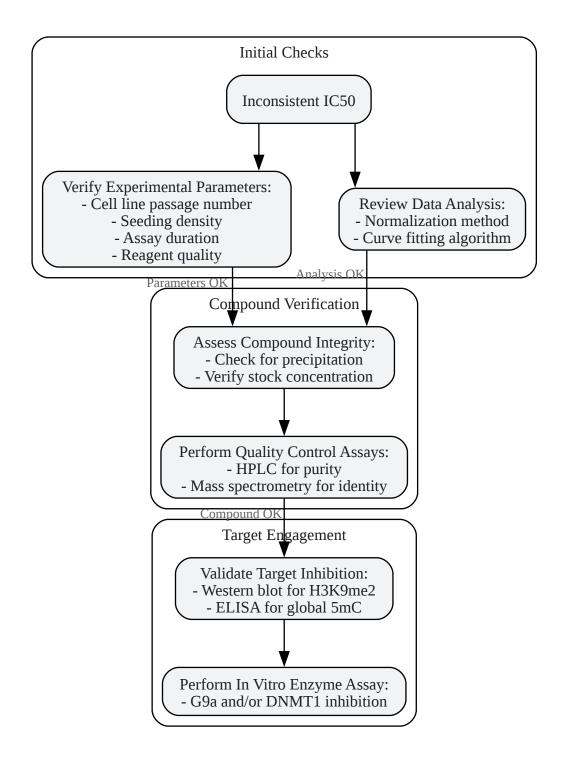
Batch-to-batch variation in small molecule inhibitors can arise from several factors, including the purity of the compound, the presence of contaminants, or inconsistencies in experimental procedures.[4][5][6] This guide provides a systematic approach to troubleshooting unexpected results with **CM-272**.

Scenario 1: Inconsistent IC50 values in cell viability assays.

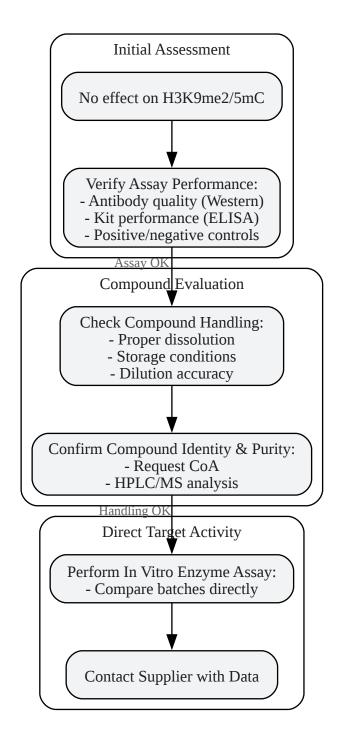
You observe a significant shift in the IC50 value of **CM-272** in your cell-based assays compared to previous batches or published data.

Troubleshooting Workflow

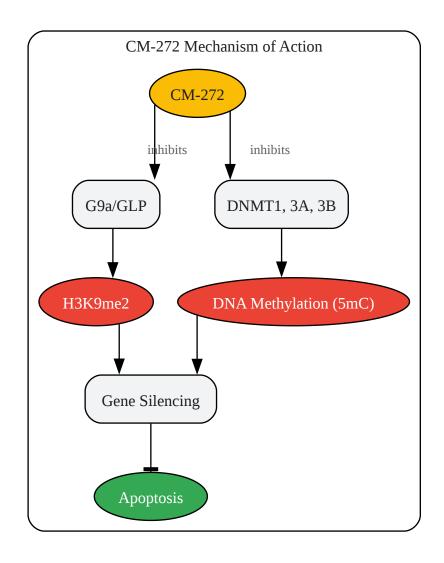












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